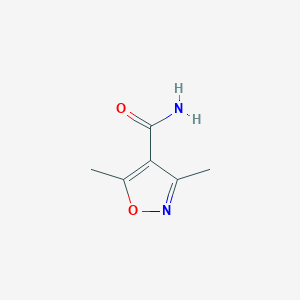

3,5-Dimethylisoxazole-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOYRMAYLLOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353031 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74356-30-2 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carboxamide from Ethyl 3,5-Dimethylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylisoxazole-4-carboxamide, a key building block in pharmaceutical development, from its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. The document delves into the mechanistic underpinnings of the amidation reaction, offers a detailed and validated experimental protocol, and discusses process optimization, characterization, and safety considerations. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for professionals engaged in medicinal chemistry and process development, aiming to facilitate the efficient and reliable production of this critical intermediate.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities.[1] Derivatives of isoxazole are found in a wide array of marketed drugs, including anti-inflammatory agents, antibiotics, and anticonvulsants.[1]

Within this class, 3,5-dimethylisoxazole-4-carboxamide stands out as a particularly important synthetic intermediate. It is a crucial precursor in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[3][4][5] The conversion of ethyl 3,5-dimethylisoxazole-4-carboxylate to its corresponding primary amide is a foundational step in the manufacturing pathway of Leflunomide and related active pharmaceutical ingredients (APIs). Understanding the nuances of this synthesis is therefore critical for drug development professionals.

The Synthetic Pathway: A Mechanistic Approach to Amidation

The transformation of ethyl 3,5-dimethylisoxazole-4-carboxylate to 3,5-dimethylisoxazole-4-carboxamide is a classic example of nucleophilic acyl substitution. This section elucidates the reaction mechanism and the rationale behind the selection of reagents.

Reaction Overview

The overall reaction involves the treatment of the starting ester with an ammonia source, which displaces the ethoxy group to form the primary amide.

Caption: General reaction for the amidation of the starting ester.

Mechanistic Insights

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond, and in the process, the ethoxy group (-OCH₂CH₃) is expelled as a leaving group (ethanol). A final proton transfer step yields the neutral amide product.

The choice of ammonia or a precursor like ammonium hydroxide is critical. Ammonia is a potent nucleophile, and the reaction is typically driven to completion by using it in excess or by removing the ethanol byproduct.

Caption: Simplified workflow of the nucleophilic acyl substitution.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-dimethylisoxazole-4-carboxamide. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate[6] | Round-bottom flask |

| Ammonium hydroxide (28-30% solution) | Magnetic stirrer and stir bar |

| Methanol (or Ethanol) | Reflux condenser |

| Deionized water | Heating mantle or oil bath |

| Celite or filter aid | Buchner funnel and filter flask |

| Standard laboratory glassware | Rotary evaporator |

| Thin Layer Chromatography (TLC) plates | Melting point apparatus |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in methanol (5-10 mL per gram of ester).

-

Reagent Addition: While stirring, add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 eq) to the flask. The addition should be done at room temperature.

-

Reaction: Seal the flask (or equip with a drying tube) and stir the mixture vigorously at room temperature. Alternatively, the reaction can be gently heated to reflux (approx. 65°C for methanol) to decrease reaction time.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot indicates the reaction is proceeding.

-

Work-up and Isolation: Once the reaction is complete (typically after 12-24 hours at room temperature or 4-6 hours at reflux), cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator. The product, being less soluble than the starting ester in the aqueous methanol, will often precipitate.

-

Filtration: Cool the resulting slurry in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining salts or ammonia, followed by a wash with a cold non-polar solvent like hexanes to aid in drying.

-

Drying: Dry the white, crystalline product under vacuum to a constant weight.

Characterization and Expected Results

| Parameter | Expected Result |

| Yield | Typically > 90% |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~170-173 °C |

| ¹H NMR | Peaks corresponding to the two methyl groups and the amide protons. |

| ¹³C NMR | Peaks corresponding to the isoxazole ring carbons, methyl carbons, and the amide carbonyl. |

| IR Spectroscopy | Characteristic C=O stretch of the amide, N-H stretches. |

Process Optimization and Troubleshooting

Achieving a high yield and purity requires careful control over reaction parameters.

Key Parameters

-

Temperature: While the reaction proceeds at room temperature, gentle heating can significantly reduce the reaction time. However, excessive heat should be avoided to prevent potential side reactions.

-

Concentration: Using a concentrated solution of ammonium hydroxide ensures a high concentration of the nucleophile, driving the reaction forward.

-

Purity of Starting Material: The purity of the starting ethyl 3,5-dimethylisoxazole-4-carboxylate is paramount for obtaining a high-purity product.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time, gently heat the mixture, or use a larger excess of ammonium hydroxide. |

| Product lost during work-up. | Ensure complete precipitation by cooling thoroughly before filtration. Use minimal amounts of cold solvent for washing. | |

| Impure Product | Residual starting material. | Ensure the reaction has gone to completion via TLC monitoring before work-up. |

| Presence of hydrolyzed carboxylic acid. | Ensure the reaction is not subjected to overly harsh basic conditions and prolonged heating. |

Safety Considerations

-

Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Methanol and ethanol are flammable. Avoid open flames and ensure proper ventilation.

-

General Practices: Adhere to standard laboratory safety procedures at all times.

Conclusion

The synthesis of 3,5-dimethylisoxazole-4-carboxamide from its ethyl ester is a robust and high-yielding transformation that is fundamental to the production of important pharmaceuticals. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safe laboratory practices, researchers and drug development professionals can reliably produce this key intermediate in high purity and yield. This guide provides the necessary technical foundation and practical insights to achieve this goal efficiently.

References

- Google Patents. (n.d.). EP1257270B1 - A method for synthesizing leflunomide.

- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.

-

PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.

-

Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]

- Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

-

Bulletin of the Korean Chemical Society. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

-

Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

- Google Patents. (n.d.). DE634286C - Process for the preparation of dialkyl-substituted amides of isoxazole carboxylic acids.

-

Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 6. Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Synthesis of 3,5-dimethylisoxazole-4-carboxamide starting materials

An In-depth Technical Guide to the Synthesis of Core Precursors for 3,5-Dimethylisoxazole-4-carboxamide

Introduction

3,5-Dimethylisoxazole-4-carboxamide and its derivatives represent a class of heterocyclic compounds with significant utility in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, including inhibitors of BRD4, a protein implicated in various cancers[1][2]. The efficient and scalable synthesis of this core structure is paramount for researchers in drug discovery and process development. The availability of high-purity starting materials directly impacts the yield, purity, and viability of synthesizing novel drug candidates.

This technical guide provides a detailed exploration of the principal synthetic pathways to 3,5-dimethylisoxazole-4-carboxylic acid, the immediate and most critical precursor to the target carboxamide. We will dissect the synthesis from a retrosynthetic perspective, focusing on the formation of the isoxazole ring and its subsequent functionalization. The methodologies presented are grounded in established chemical literature, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. By deconstructing the target molecule, 3,5-dimethylisoxazole-4-carboxamide, we can identify the key bonds to be formed and the most strategic starting materials.

The most apparent disconnection is the amide bond, which logically leads back to 3,5-dimethylisoxazole-4-carboxylic acid and an amine source. This carboxylic acid is the central building block upon which this guide will focus.

Further deconstruction of the carboxylic acid involves removing the carboxyl group, which points to a precursor such as ethyl 3,5-dimethylisoxazole-4-carboxylate . This ester serves as a stable, easily prepared intermediate. The formation of the substituted isoxazole ring itself is the core transformation, typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydroxylamine derivative. This leads us to simple, commercially available starting materials.

dot

Caption: Retrosynthetic pathway for 3,5-dimethylisoxazole-4-carboxamide.

Part 1: Synthesis of the Core Intermediate: Ethyl 3,5-Dimethylisoxazole-4-carboxylate

The construction of the 3,5-disubstituted isoxazole ring is a foundational step. One of the most reliable methods involves the reaction between a β-keto ester and hydroxylamine. This approach offers high regioselectivity and typically proceeds in good yields.

Causality and Mechanistic Insights

The reaction between ethyl acetoacetate and hydroxylamine hydrochloride proceeds through a well-understood mechanism.[3]

-

Oxime Formation: The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of ethyl acetoacetate. This forms an oxime intermediate. The reaction is often catalyzed by a mild base to free the hydroxylamine from its hydrochloride salt.

-

Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon (the ester carbonyl), leading to intramolecular cyclization.

-

Dehydration: A subsequent dehydration step results in the formation of the stable aromatic isoxazole ring.

The choice of ethyl acetoacetate is strategic as it provides the carbon backbone for the isoxazole ring and incorporates the ester functionality at the 4-position in a single, efficient step.

dot

Caption: Workflow for the synthesis of the isoxazole ester intermediate.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

This protocol is adapted from established methodologies for the synthesis of 4-isoxazolecarboxylic esters.[4][5]

| Reagent/Parameter | Value | Molar Eq. |

| Ethyl β-pyrrolidinocrotonate* | 183 g | 1.00 |

| 1-Nitropropane | 115 g | 1.29 |

| Triethylamine | 400 mL | - |

| Phosphorus oxychloride | 170 g | 1.11 |

| Solvent | Chloroform | - |

| Temperature | Ice bath (0 °C) | - |

| Yield | 122–130 g (68–71%) | - |

* Ethyl β-pyrrolidinocrotonate is prepared from ethyl acetoacetate and pyrrolidine.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a 5-L, three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in 1 L of chloroform.[5]

-

Cooling: Cool the flask in an ice bath to maintain a low temperature during the addition of the activating agent.

-

Reagent Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. The organic layer is then washed with 6 N hydrochloric acid until the washings are acidic, followed by a wash with 5% aqueous sodium hydroxide and finally with saturated brine.[5]

-

Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation to yield pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[5]

Part 2: Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic Acid

With the core ester intermediate in hand, the next critical step is its conversion to the corresponding carboxylic acid. This is most commonly and efficiently achieved via saponification—a base-mediated hydrolysis of the ester.

Causality and Experimental Choices

-

Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to ensure the complete and irreversible hydrolysis of the ester. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Solvent System: A mixture of water and a water-miscible organic solvent (like tetrahydrofuran (THF) and methanol) is typically employed.[6] This co-solvent system ensures that both the relatively nonpolar ester and the aqueous base can mix, creating a homogeneous reaction mixture and accelerating the reaction rate.

-

Acidification: After the hydrolysis is complete, the resulting carboxylate salt is protonated by adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH=2).[6] This causes the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.

Experimental Protocol: Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid

This protocol is based on a well-documented procedure with a high reported yield.[6]

| Reagent/Parameter | Value | Notes |

| Ethyl 3,5-dimethyl-4-isoxazolecarboxylate | 2.4 g (14 mmol) | Starting Ester |

| 5 N Sodium Hydroxide (aq) | 8.5 mL | Hydrolysis Reagent |

| Solvents | THF (8 mL), Methanol (8 mL) | Co-solvent System |

| Temperature | Room Temperature (20 °C) | Mild Conditions |

| Reaction Time | 8 hours | - |

| Acidification | 6 N Hydrochloric Acid | To pH = 2 |

| Yield | 2.1 g (94.0%) | High Conversion |

Step-by-Step Methodology:

-

Reaction Setup: In a suitable flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL).[6]

-

Base Addition: Add 8.5 mL of a 5 N aqueous sodium hydroxide solution to the ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction's completion via TLC.

-

Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) by distillation under reduced pressure.[6]

-

Acidification and Precipitation: Cool the remaining aqueous solution and carefully acidify it with 6 N aqueous hydrochloric acid until the pH reaches 2. A white solid product should precipitate.[6]

-

Isolation and Drying: Collect the precipitated solid by filtration, wash it thoroughly with cold water to remove any remaining salts, and dry it to afford the final 3,5-dimethylisoxazole-4-carboxylic acid. The reported yield for this procedure is 94.0%.[6]

Part 3: Conversion to 3,5-Dimethylisoxazole-4-carboxamide (Conceptual Framework)

While this guide focuses on the synthesis of the starting materials, understanding the final conversion to the target amide provides crucial context. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable and unreactive carboxylate salt.[7]

Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Common methods include:

-

Formation of an Acid Chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acid chloride.[8] This intermediate readily reacts with an amine to form the amide.

-

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by an amine.[7] This method is particularly common in peptide synthesis.

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule. For the synthesis of 3,5-dimethylisoxazole-4-carboxamide, conversion to the acid chloride followed by reaction with ammonia or an appropriate amine source would be a robust and scalable approach.

Conclusion

The synthesis of 3,5-dimethylisoxazole-4-carboxamide hinges on the successful and efficient preparation of its key precursor, 3,5-dimethylisoxazole-4-carboxylic acid. This guide has outlined a reliable and high-yielding synthetic route starting from basic building blocks. The core of the synthesis lies in the construction of the isoxazole ring via the condensation of a β-dicarbonyl compound with hydroxylamine, followed by a straightforward saponification to yield the target carboxylic acid. By understanding the mechanisms and the rationale behind the chosen reagents and conditions, researchers can confidently and reproducibly synthesize these valuable starting materials for application in pharmaceutical research and development.

References

-

Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Retrieved from [Link]

-

Heravi, M. M., et al. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND RECYCLABLE CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Heteroletters, 3(3), 359-369. Retrieved from [Link]

-

Dutta, P. P. (n.d.). Ethyl acetoacetate. Slideshare. Retrieved from [Link]

-

Kloetzer, W., & Mounier, C. (1971). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. Retrieved from [Link]

-

Cocivera, M., Effio, A., Chen, H. E., & Vaish, S. (1979). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society. Retrieved from [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Retrieved from [Link]

-

Stachel, H. D. (1962). General synthesis of 4-isoxazolecarboxylic acids. Journal of Organic Chemistry. Retrieved from [Link]

-

Stachel, A. v., & Jacyno, J. M. (1988). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 66, 213. Retrieved from [Link]

-

Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... (n.d.). ResearchGate. Retrieved from [Link]

-

3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Applications of 3,5-Dimethylisoxazole-4-boronic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Retrieved from [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Zare, A., et al. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 24(3), 1093-1095. Retrieved from [Link]

-

Shionogi & Co., Ltd. (1997). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Retrieved from [Link]

-

Synthesis of carboxamide and sulfonyl carboxamide linked azoles under green conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1349-1361. Retrieved from [Link]

-

Vantourout, J. C., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Retrieved from [Link]

-

Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. Retrieved from [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Faggi, C., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(113), 112176-112182. Retrieved from [Link]

Sources

- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. heteroletters.org [heteroletters.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

3,5-dimethylisoxazole-4-carboxamide reaction mechanism and intermediates

An In-depth Technical Guide to the Synthesis of 3,5-dimethylisoxazole-4-carboxamide: Reaction Mechanisms and Intermediates

Introduction

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its most notable application is in the development of immunomodulatory and anti-inflammatory drugs, such as Leflunomide, a disease-modifying antirheumatic drug (DMARD).[1][2] The isoxazole ring acts as a bioisostere for other functional groups and contributes to the molecule's metabolic stability and binding affinity, while the carboxamide moiety provides a crucial point for interaction with biological targets and for modulating pharmacokinetic properties.[3][4]

This technical guide offers a comprehensive exploration of the synthetic pathways leading to 3,5-dimethylisoxazole-4-carboxamide. It is designed for researchers, medicinal chemists, and drug development professionals, providing a detailed, mechanism-driven narrative of the synthesis. We will dissect the formation of the core isoxazole heterocycle and the subsequent installation of the C4-carboxamide functionality, highlighting key intermediates and explaining the causality behind the experimental choices.

Part I: Synthesis of the 3,5-Dimethylisoxazole Heterocycle

The most direct and widely adopted method for constructing the 3,5-dimethylisoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (acetylacetone), and hydroxylamine.[5][6] This reaction is a classic example of heterocyclic synthesis, proceeding through a series of well-defined intermediates.

Reaction Overview

The overall transformation is as follows:

2,4-Pentanedione + Hydroxylamine → 3,5-Dimethylisoxazole + 2 H₂O

This process is typically carried out in an aqueous or alcoholic medium and is often facilitated by a catalytic amount of acid.[7][8]

Detailed Reaction Mechanism

The formation of the isoxazole ring is a multi-step process involving nucleophilic addition, dehydration, and intramolecular cyclization.

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of 2,4-pentanedione.[8][9] While hydroxylamine has two nucleophilic sites (nitrogen and oxygen), the nitrogen is the stronger nucleophile due to its lower electronegativity and the α-effect from the adjacent oxygen, making this the favored pathway.[10] Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.

-

Formation of Carbinolamine Intermediate: This attack forms a transient tetrahedral intermediate known as a carbinolamine.

-

Dehydration to Mono-oxime: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a more stable mono-oxime intermediate.[7][8] This is a critical, isolable intermediate in the pathway.

-

Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic attack. The oxygen atom of the oxime group attacks the remaining carbonyl carbon, leading to the formation of a five-membered cyclic intermediate.[9]

-

Final Dehydration: This cyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water to yield the stable, aromatic 3,5-dimethylisoxazole ring.[8][9]

Visualization: Isoxazole Ring Formation

Caption: Mechanism for the formation of 3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is a representative example derived from established procedures.[6][11]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-pentanedione (1.0 eq) and ethanol.

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Add this aqueous solution to the flask containing the 2,4-pentanedione.

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 3,5-dimethylisoxazole.

Part II: Introduction of the C4-Carboxamide Functionality

With the isoxazole core synthesized, the next phase involves installing the carboxamide group at the C4 position. This is typically achieved through a multi-step sequence starting from a C4-carboxylated precursor.

Workflow Overview

The general strategy involves three main steps:

-

Saponification: Hydrolysis of an ester precursor, such as ethyl 3,5-dimethylisoxazole-4-carboxylate, to its corresponding carboxylic acid.

-

Activation: Conversion of the carboxylic acid into a more reactive acylating agent, most commonly an acid chloride.

-

Amidation: Reaction of the activated acid derivative with an amine to form the final carboxamide.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The carboxylic acid is a pivotal intermediate. It is most conveniently prepared by the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester.

-

Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the carboxylate salt, which is subsequently protonated during acidic workup.

Experimental Protocol: Saponification

The following protocol is based on a reported procedure for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid.[12]

-

Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 5 N NaOH, ~1.5 eq) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidification: Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. A white solid will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.

Step 2 & 3: Acid Activation and Amide Bond Formation

The carboxylic acid is a poor electrophile. To facilitate amide bond formation, it must first be "activated" by converting the hydroxyl group into a better leaving group. The most common method is the formation of an acid chloride.

-

Activation Method: 3,5-dimethylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the highly reactive intermediate, 3,5-dimethylisoxazole-4-carbonyl chloride .[13][14]

-

Amidation Mechanism: The resulting acid chloride is then treated with an amine (e.g., ammonia for a primary amide, or a primary/secondary amine for a substituted amide). The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate that collapses, expelling the chloride ion and forming the stable amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of the reacting amine, is typically added to neutralize the HCl byproduct.[15][16]

Visualization: Carboxamide Formation Workflow

Caption: Workflow for the conversion of the carboxylic acid to the carboxamide.

Summary of Key Intermediates and Data

The synthesis of 3,5-dimethylisoxazole-4-carboxamide proceeds through several crucial, and in some cases, isolable intermediates.

| Intermediate Name | Stage of Synthesis | Role |

| Carbinolamine Intermediate | Isoxazole Formation | Transient product of initial nucleophilic attack |

| Mono-oxime of 2,4-pentanedione | Isoxazole Formation | Stable intermediate formed after first dehydration |

| Cyclic Hemiaminal-like Intermediate | Isoxazole Formation | Transient product of intramolecular cyclization |

| 3,5-Dimethylisoxazole-4-carboxylic Acid | Carboxamide Formation | Stable, isolable precursor to the amide |

| 3,5-Dimethylisoxazole-4-carbonyl Chloride | Carboxamide Formation | Activated, highly reactive acylating agent |

| Tetrahedral Intermediate | Amidation | Transient product of amine attack on acid chloride |

References

- Filo. (2025, July 21). Reaction of 2,4-Pentanedione with Hydroxylamine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications.

- Brainly.com. (2020, May 8). 3,5-Dimethylisoxazole is prepared by the reaction of 2,4-pentanedione with hydroxylamine in the presence of.

- Vijayavitthal, T., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate.

- Filo. (2023, November 4). In light of your answer to Problem 19-46, propose a mechanism for the formation of 3, 5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione.

- ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.

- PubMed. (n.d.). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors.

- Journal of Organic Chemistry. (1985). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.

- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.

- Filo. (2025, January 11). Organic Chemistry Homework! Hydroxylamine reacts with 2,4 pentanedione to....

- Journal of the Chemical Society C. (n.d.). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. RSC Publishing.

- Chem-Impex. (n.d.). 3,5-Dimethylisoxazole-4-carbonyl chloride.

- Homework.Study.com. (n.d.). 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism.

- Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.

- Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- ChemicalBook. (n.d.). 3,5-Dimethylisoxazole synthesis.

- National Institutes of Health. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.

- PubMed. (2018, July 6). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors.

- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. Reaction of 2,4-Pentanedione with Hydroxylamine Explain the reaction bet.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. In light of your answer to Problem 19-46, propose a mechanism for the for.. [askfilo.com]

- 10. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. scribd.com [scribd.com]

- 12. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 16. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-dimethylisoxazole-4-carboxamide using NMR

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used to elucidate the structure of 3,5-dimethylisoxazole-4-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of one- and two-dimensional NMR experiments, offering a robust framework for unambiguous molecular characterization.

Introduction: The Importance of Structural Verification

In the realm of medicinal chemistry and drug discovery, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound, possesses a scaffold of significant interest due to the prevalence of the isoxazole motif in a wide range of biologically active compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for determining molecular structure in solution. This guide will walk through the logical progression of NMR experiments, from simple 1D proton and carbon spectra to more complex 2D correlation experiments, to fully characterize this molecule.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR is the initial and most fundamental step in the structural elucidation process.[3] It provides information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: Mapping the Proton Environment

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Expected ¹H NMR Spectrum of 3,5-dimethylisoxazole-4-carboxamide:

Based on the structure, we anticipate three primary signals:

-

Two Methyl Groups (C3-CH₃ and C5-CH₃): These two methyl groups are in different chemical environments. The methyl group at the C3 position is adjacent to the nitrogen atom of the isoxazole ring, while the C5-methyl is adjacent to the oxygen atom. This difference in electronegativity of the neighboring heteroatoms will result in distinct chemical shifts. Both will appear as singlets as they have no adjacent protons to couple with.

-

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-CH₃ | ~2.5 | Singlet | 3H |

| C5-CH₃ | ~2.3 | Singlet | 3H |

| -CONH₂ | 7.0 - 8.5 | Two Broad Singlets | 2H |

¹³C NMR & DEPT: Unveiling the Carbon Skeleton

Rationale: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. While standard ¹³C NMR shows all carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectrum of 3,5-dimethylisoxazole-4-carboxamide:

The structure contains seven carbon atoms, and we expect to see signals for each.

-

Isoxazole Ring Carbons (C3, C4, C5): These will appear in the aromatic/heteroaromatic region of the spectrum.

-

Carboxamide Carbonyl (C=O): This quaternary carbon will have a characteristic downfield chemical shift.

-

Methyl Carbons (C3-CH₃ and C5-CH₃): These will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C=O | ~165 | No Signal |

| C3 | ~160 | No Signal |

| C5 | ~170 | No Signal |

| C4 | ~110 | No Signal |

| C3-CH₃ | ~12 | Positive |

| C5-CH₃ | ~10 | Positive |

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides a solid foundation, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular framework.[3][4][5][6] These experiments spread the spectral information across a second frequency dimension, resolving signal overlap and revealing through-bond and through-space correlations.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,5-dimethylisoxazole-4-carboxamide.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of the NH protons, allowing for their observation.

-

Ensure the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.

-

Filter the solution if any particulate matter is present to ensure optimal spectral quality.

NMR Data Acquisition: The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[5][6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[5]

Data Interpretation: Connecting the Dots

The true power of 2D NMR lies in the synergistic interpretation of the various spectra.

Workflow for Structural Elucidation:

Caption: Workflow for NMR-based structural elucidation.

Key Correlations for 3,5-dimethylisoxazole-4-carboxamide:

-

HSQC: This spectrum will show a cross-peak connecting the ¹H signal of the C3-CH₃ to its corresponding ¹³C signal, and another cross-peak for the C5-CH₃ group. This provides a direct and unambiguous assignment of the methyl carbons.

-

HMBC: This is the most informative experiment for this molecule.

-

The protons of the C3-CH₃ group will show correlations to the C3 and C4 carbons of the isoxazole ring.

-

The protons of the C5-CH₃ group will show correlations to the C5 and C4 carbons.

-

Crucially, the protons of both methyl groups will show a correlation to the C4 carbon, confirming their positions relative to this central ring carbon.

-

The amide protons (-CONH₂) will show correlations to the carbonyl carbon (C=O) and the C4 carbon of the isoxazole ring. This is a key correlation that confirms the attachment of the carboxamide group to the C4 position.

-

Visualizing Key HMBC Correlations:

Sources

- 1. Efficient Synthesis, Antioxidant Activity Evaluation, and Molecular Docking of Novel Isoxazole Derivatives - ProQuest [proquest.com]

- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 3,5-dimethylisoxazole-4-carboxamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-dimethylisoxazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous bioactive molecules, valued for its role in shaping molecular conformation and metabolic stability.[1][2] The addition of a carboxamide group further enhances its potential for forming crucial hydrogen bonds with biological targets.[3] Consequently, robust and reliable analytical methods are paramount for its characterization, quantification, and metabolic profiling. This document offers field-proven insights into sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and the elucidation of its fragmentation pathways, designed to support researchers and professionals in pharmaceutical and biochemical analysis.

Introduction to 3,5-dimethylisoxazole-4-carboxamide

The 3,5-dimethylisoxazole moiety is a key building block in the synthesis of a wide array of pharmaceutical agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][4] Its derivatives are designed to interact with specific biological targets, and understanding their concentration and fate in complex matrices is a critical aspect of drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a self-validating system of analysis grounded in the fundamental principles of mass spectrometry and chromatography.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | Calculated |

| Molecular Weight | 140.14 g/mol | Calculated |

| Monoisotopic Mass | 140.0586 g/mol | Calculated |

| Structure | ||

Note: The molecular formula and weight are derived from the related 3,5-dimethylisoxazole-4-carboxylic acid (C₆H₇NO₃, MW: 141.12 g/mol ) by replacing the hydroxyl group with an amino group.[5][6]

Core Analytical Workflow: From Sample to Signal

The successful analysis of 3,5-dimethylisoxazole-4-carboxamide hinges on a systematic workflow that ensures sample integrity, efficient separation, and sensitive detection. Each stage must be optimized to account for the analyte's specific chemical nature and the complexity of the sample matrix.

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols & Methodologies

Sample Preparation: The Foundation of Accuracy

The objective of sample preparation is to extract the analyte from a complex matrix while removing interferences that could suppress ionization or contaminate the system. For biological fluids like plasma or serum, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

-

Aliquot: Transfer 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variability.

-

Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

-

Vortex: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte in the supernatant.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. This step must be performed without disturbing the protein pellet.

Self-Validation Insight: The use of an internal standard is critical for trustworthiness. It co-purifies with the analyte and experiences similar matrix effects, providing a reliable basis for accurate quantification.[7][8]

Liquid Chromatographic Separation: Ensuring Specificity

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components that may be isobaric (having the same mass). A reversed-phase method is well-suited for a moderately polar compound like 3,5-dimethylisoxazole-4-carboxamide.

Protocol: UPLC/HPLC Method

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for high resolution and speed.[7]

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. The C18 stationary phase provides excellent retention for compounds of this polarity.

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid modifier is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode ESI.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp from 5% to 95% B

-

3.0-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

-

Injection Volume: 5 µL.

Causality: The gradient elution ensures that compounds with a wide range of polarities can be eluted effectively, providing a sharp peak shape for the analyte of interest while cleaning the column of more hydrophobic contaminants.

Mass Spectrometry: Detection and Elucidation

Tandem mass spectrometry provides two layers of selectivity (precursor and product ion masses), making it the gold standard for quantitative and qualitative analysis in complex mixtures.

Protocol: MS/MS Parameters

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., XEVO TQ-XS) is ideal for quantitative applications.[7]

-

Ionization Mode: Electrospray Ionization (ESI), Positive. The presence of multiple nitrogen and oxygen atoms makes the molecule readily protonated.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Precursor Ion ([M+H]⁺): m/z 141.1. This is the protonated molecular ion.

-

Collision Energy: Optimized experimentally, typically in the range of 15-30 eV.

-

Product Ions: Determined via product ion scans (see Section 5).

Fragmentation Pathway Analysis

Understanding the fragmentation of 3,5-dimethylisoxazole-4-carboxamide under collision-induced dissociation (CID) is vital for developing selective quantitative methods (like Multiple Reaction Monitoring, MRM) and for identifying metabolites. The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for isoxazoles often involve the cleavage of the weak N-O bond.[9][10] For amides, a common fragmentation is the cleavage of the C-N bond or the loss of the entire amide group.[11][12]

Proposed Fragmentation of [M+H]⁺ (m/z 141.1)

Caption: Proposed fragmentation pathways for protonated 3,5-dimethylisoxazole-4-carboxamide.

Summary of Key Mass Transitions

| Ion Description | Proposed Structure / Loss | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Precursor Ion | [M+H]⁺ | - | 141.1 | Protonated parent molecule. |

| Product Ion 1 | Loss of Ammonia (-NH₃) | 141.1 | 124.1 | Common loss from primary amides, forming a stable acylium-like ion.[11][12] |

| Product Ion 2 | Loss of Carboxamide Radical (-CONH₂) | 141.1 | 97.1 | Cleavage of the C-C bond between the ring and the amide substituent. |

| Product Ion 3 | Ring Cleavage Fragment | 141.1 | 96.1 | Resulting from N-O bond cleavage followed by rearrangement and loss of CO and NH₃.[9] |

For quantitative analysis using MRM, the transition 141.1 -> 124.1 would likely be selected as the primary quantifier due to its expected stability and intensity, with 141.1 -> 97.1 serving as a qualifier for confirmation.

Conclusion

This guide outlines an authoritative and reproducible approach to the mass spectrometric analysis of 3,5-dimethylisoxazole-4-carboxamide. By integrating optimized sample preparation, high-resolution chromatographic separation, and detailed tandem mass spectrometry, researchers can achieve the sensitivity and specificity required for demanding applications in drug development and metabolic studies. The elucidated fragmentation pathways provide the necessary foundation for building robust quantitative assays and for the structural identification of related compounds. The principles and protocols detailed herein are designed to serve as a strong, validated starting point for any laboratory tasked with the analysis of this important chemical entity.

References

-

Khokhlov, A. L., et al. (2021). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

-

PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Z., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. Available at: [Link]

-

PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology. Available at: [Link]

-

Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Springer Nature Experiments. Available at: [Link]

-

Defresne, C. (2023). Metabolomic Analysis Using Mass Spectrometry. University of Florida. Available at: [Link]

-

Vareed, S. K., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. Available at: [Link]

-

Pešáková, V., et al. (2023). Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Al-Mokadem, A. S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

-

ResearchGate. Mass spectrometry of carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]

-

NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. Available at: [Link]

-

ResearchGate. Determination of Teriflunomide Across a Wide Dynamic Concentration Range in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

-

ResearchGate. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. ResearchGate. Available at: [Link]

-

University of Iowa Health Care. (2021). Leflunomide as Metabolite Drug Level. UI Health Care. Available at: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

MDPI. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. Available at: [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Avilés-R, D. F., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography-Mass Spectrometry. Journal of Physics: Conference Series. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

- 7. Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. umimpact.umt.edu [umimpact.umt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Determination of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Structural Significance of a Privileged Scaffold

The 3,5-dimethylisoxazole-4-carboxamide core is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, acting as immunosuppressive agents, kinase inhibitors, and antagonists for various receptors.[1][2] A prominent example is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[3][4][5] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional structure. Understanding the precise arrangement of atoms, the nature of intermolecular interactions, and the conformational possibilities of these derivatives is paramount for rational drug design, polymorphism screening, and intellectual property protection.

This guide provides a comprehensive, field-proven walkthrough of the essential techniques and critical considerations for determining the crystal structure of novel 3,5-dimethylisoxazole-4-carboxamide derivatives, from initial synthesis to final structure validation.

Part 1: The Crucial First Step – Obtaining Diffraction-Quality Crystals

The adage "garbage in, garbage out" is acutely true in crystallography. The primary barrier to structure determination is often not the diffraction experiment itself, but the ability to grow a pure, well-ordered single crystal of sufficient size.[6] This process is a blend of science and art, requiring patience and systematic experimentation.[7]

Synthesis and Purification

The journey begins with the synthesis of the target carboxamide derivative. It is imperative that the compound is of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or unusable crystals.[8] Standard purification techniques such as column chromatography and recrystallization should be employed until the compound is deemed pure by analytical methods like NMR and LC-MS.

The Art of Crystallization

Crystallization is the process of slowly precipitating a solid from a solution in a highly ordered manner.[9] The fundamental principle is to prepare a supersaturated solution from which the solute can no longer be held and begins to form crystals.[7]

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[7] Create a solubility profile for your derivative in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Prepare a Saturated Solution: In a small, clean vial, dissolve a few milligrams of the purified compound in the minimum amount of a chosen "good" solvent with gentle heating.[7][10] The goal is to achieve a clear, saturated, or near-saturated solution.

-

Induce Supersaturation: The key is to approach the point of insolubility slowly, allowing molecules to self-assemble into an ordered lattice. Several methods can be employed:

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[8] Insulating the vial can promote slower cooling and the growth of larger crystals.[10]

-

Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free area.[8] The gradual evaporation of the solvent will increase the compound's concentration, leading to crystallization. This is a very common and effective method.[8]

-

Vapor Diffusion: This is arguably the most successful method for growing high-quality single crystals.[8]

-

Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform, THF). Place this inner vial inside a larger, sealed vial (the reservoir) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[8]

-

Mechanism: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.[8]

-

-

Table 1: Common Crystallization Techniques & Rationale

| Technique | Principle | Best For | Causality |

| Slow Cooling | Solubility decreases as temperature drops. | Compounds with a steep solubility-temperature gradient. | A controlled, slow reduction in kinetic energy allows molecules to orient themselves into a low-energy, crystalline state. |

| Slow Evaporation | Concentration of the solute increases as solvent evaporates. | Moderately soluble compounds at room temperature. | Gradually pushes the solution past the saturation point, initiating nucleation and growth without thermal shock. |

| Vapor Diffusion | Gradual introduction of an "anti-solvent" reduces solubility. | Small quantities of material; difficult-to-crystallize compounds. | The extremely slow change in solvent composition is ideal for allowing complex molecules the time needed to find their optimal packing arrangement. |

| Liquid-Liquid Diffusion | Direct diffusion at the interface of a solvent and anti-solvent layer. | Systems where vapor diffusion is too slow or ineffective. | Creates a sharp but stable concentration gradient where crystals can form undisturbed at the interface. |

Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining its atomic structure.[11][12] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

Workflow for Small Molecule Crystal Structure Determination

Caption: Workflow for small molecule structure determination via SC-XRD.

Experimental Protocol: SC-XRD Data Collection and Processing

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling in a stream of nitrogen gas to prevent radiation damage.

-

Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. Software analyzes the positions of the first few diffraction spots to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal system.

-

Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds of diffraction images at different orientations. The intensity and position of every diffraction spot are recorded.[6]

-

Data Reduction: The raw image files are processed. This involves integrating the intensities of each diffraction spot and applying corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file (typically with an .hkl extension).

-

Structure Solution: This is the most critical computational step. The measured intensities (which are related to the amplitude of the X-ray waves) are used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are almost always successful in producing a recognizable molecular fragment.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

Part 3: The Litmus Test – Structure Validation and Interpretation

A solved structure is not a correct structure until it has been rigorously validated. The crystallographic community, through the International Union of Crystallography (IUCr), has developed powerful tools for this purpose.

The checkCIF Report

The Crystallographic Information File (CIF) is the standard format for archiving and communicating crystal structure data.[13] Before publication or internal use, every CIF must be validated using the IUCr's checkCIF utility.[14][15] This program performs hundreds of geometric and crystallographic checks and generates a report with alerts (A, B, C, or G level) for potential issues.

Interpreting Common checkCIF Alerts:

-

Level A/B Alerts: These are serious and must be addressed. They may indicate incorrect chemistry (e.g., wrong atom types), a missed symmetry element (wrong space group), or significant inconsistencies in the data. A structure with unresolved Level A alerts is generally not publishable.

-

Level C/G Alerts: These are less severe and often informational. They might point to slightly unusual bond lengths, angles, or a note about the experimental setup. These alerts should be understood and, if necessary, explained in the final report.

Key Quality Indicators

When evaluating a crystal structure, several key metrics from the CIF provide a quantitative measure of the model's quality.

Table 2: Key Crystallographic Quality Metrics

| Metric | Typical Value (Small Molecule) | What it Means | Causality Behind a "Good" Value |

| R1 | < 0.05 (5%) | The agreement factor between observed and calculated structure factor amplitudes. A lower value is better. | Indicates a high degree of similarity between the diffraction pattern predicted by your model and the real data collected from the crystal. |

| wR2 | < 0.12 (12%) | A weighted agreement factor based on all reflection data. A lower value is better. | Provides a more robust statistical measure of the model's fit to the entire dataset, including weaker reflections. |

| Goof (S) | ~ 1.0 | Goodness of Fit. Should be close to 1. | A value near 1.0 indicates that the model is appropriate for the data and that the error estimates are reasonable. |

| Max/Min Residual Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference electron density map. | Low residual density signifies that the atomic model has accounted for nearly all of the electron density in the unit cell, leaving no unassigned atoms or major errors. |

Structural Analysis

With a validated structure, the real scientific inquiry begins. Analysis using software like Mercury, available through the Cambridge Crystallographic Data Centre (CCDC), allows for:

-

Conformational Analysis: Determining the exact torsion angles and conformation of the molecule in the solid state.

-

Intermolecular Interactions: Identifying and analyzing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. This is critical for understanding polymorphism.[16]

-

Database Comparison: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18] Comparing your new structure to known derivatives can reveal trends in bonding, conformation, and packing, providing invaluable context.[17]

Conclusion: From Molecule to Model – A Pathway to Precision

The determination of a crystal structure is a definitive act of molecular characterization. For 3,5-dimethylisoxazole-4-carboxamide derivatives, a high-resolution crystal structure provides unambiguous proof of constitution and stereochemistry, reveals the preferred solid-state conformation, and offers a detailed map of the intermolecular forces at play. This structural blueprint is an invaluable asset for drug development professionals, enabling structure-based drug design, guiding formulation studies, and securing robust intellectual property. By following the systematic, self-validating protocols outlined in this guide, researchers can confidently translate a novel chemical entity into a precise and reliable three-dimensional model.

References

- SOP: CRYSTALLIZATION. Available from: https://www.jove.

- Polymorphism on leflunomide: stability and crystal structures. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/17357685/

- 9 Ways to Crystallize Organic Compounds. wikiHow. Available from: https://www.wikihow.com/Crystallize-Organic-Compounds

- Crystallization. Organic Chemistry at CU Boulder. Available from: https://www.colorado.

- Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Available from: https://xray.chem.ufl.edu/crystal-growing-tips/

- Crystalliz

- Leflunomide | C12H9F3N2O2 | CID 3899. PubChem, National Institutes of Health. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Leflunomide

- X-ray crystallography. Wikipedia. Available from: https://en.wikipedia.org/wiki/X-ray_crystallography